(2-Fluoro-phenyl)-(4-pyridin-2-yl-piperazin-1-yl)-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoro-phenyl)-(4-pyridin-2-yl-piperazin-1-yl)-methanone is a chemical compound with the molecular formula C16H16FN3O and a molecular weight of 285.324 g/mol . This compound is known for its unique structure, which includes a fluorinated phenyl group and a pyridinyl-piperazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-phenyl)-(4-pyridin-2-yl-piperazin-1-yl)-methanone typically involves the reaction of 2-fluorobenzoyl chloride with 4-(2-pyridyl)piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-phenyl)-(4-pyridin-2-yl-piperazin-1-yl)-methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(2-Fluoro-phenyl)-(4-pyridin-2-yl-piperazin-1-yl)-methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (2-Fluoro-phenyl)-(4-pyridin-2-yl-piperazin-1-yl)-methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- (4-Ethoxy-phenyl)-(4-(4-fluoro-phenyl)-piperazin-1-yl)-methanone
- (4-Chloro-phenyl)-(4-(4-fluoro-phenyl)-piperazin-1-yl)-methanone
- Furan-2-yl-piperazin-1-yl-methanone
- (4-Methyl-pyridin-2-yl)-phenyl-methanone
Uniqueness
What sets (2-Fluoro-phenyl)-(4-pyridin-2-yl-piperazin-1-yl)-methanone apart from similar compounds is its unique combination of a fluorinated phenyl group and a pyridinyl-piperazine moiety. This structure imparts specific chemical and biological properties that make it valuable in various research applications .
Properties
Molecular Formula |
C16H16FN3O |
---|---|
Molecular Weight |
285.32 g/mol |
IUPAC Name |
(2-fluorophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C16H16FN3O/c17-14-6-2-1-5-13(14)16(21)20-11-9-19(10-12-20)15-7-3-4-8-18-15/h1-8H,9-12H2 |
InChI Key |
FNYYNYOLGITIGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=CC=C3F |
solubility |
>42.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.